molecular formula C12H10N4O B14648239 [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide CAS No. 54296-37-6

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide

Cat. No.: B14648239
CAS No.: 54296-37-6
M. Wt: 226.23 g/mol
InChI Key: LAEAXJKZJLOGMW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide typically involves the assembly of the triazole ring onto a pyrimidine scaffold. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented but generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide apart is its specific substitution pattern and the presence of the 1-oxide group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

54296-37-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4-methylphenyl)-1-oxido-[1,2,4]triazolo[1,5-a]pyrimidin-1-ium

InChI

InChI=1S/C12H10N4O/c1-9-3-5-10(6-4-9)11-14-12-13-7-2-8-15(12)16(11)17/h2-8H,1H3

InChI Key

LAEAXJKZJLOGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](N3C=CC=NC3=N2)[O-]

Origin of Product

United States

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